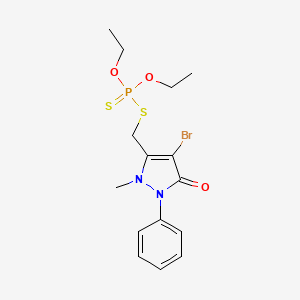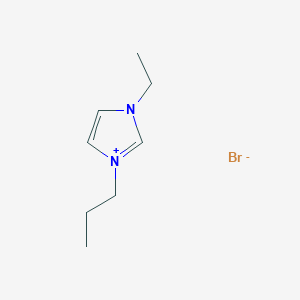
2-Bromo-4-ethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-ethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . The compound is typically stored in a refrigerator and has a physical form of a light-yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a light-yellow to yellow liquid . It has a molecular weight of 213.07 . The compound is typically stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, often acting as intermediates in organic synthesis .
Mode of Action
Benzaldehyde derivatives are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can also be involved in reactions like Carbonylative Stille couplings, Knoevenagel condensation, and intramolecular amination .
Biochemical Pathways
Benzaldehyde derivatives are known to be involved in various biochemical pathways, often acting as intermediates in the synthesis of more complex molecules .
Pharmacokinetics
It’s known that the compound is a light-yellow to yellow liquid at room temperature . It’s recommended to be stored in a refrigerator, indicating that it may be sensitive to higher temperatures .
Result of Action
As a benzaldehyde derivative, it may participate in various chemical reactions leading to the synthesis of more complex molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-ethylbenzaldehyde has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it is important to note that this compound is flammable and should be handled with care.
Direcciones Futuras
The future of 2-Bromo-4-ethylbenzaldehyde is promising, as it has a wide range of applications in both industrial and scientific research. Possible future directions include the development of new uses for this compound, such as the use of its anti-inflammatory properties in the treatment of diseases, the development of new catalysts based on this compound, and the development of new fluorescent dyes for imaging and detecting molecules. Additionally, further research into the biochemical and physiological effects of this compound could lead to new uses for this compound.
Métodos De Síntesis
2-Bromo-4-ethylbenzaldehyde is synthesized from the reaction of 4-ethylbenzaldehyde with bromine in the presence of an acid catalyst. The reaction takes place in an aqueous solution at a temperature of about 80°C. The resulting product is purified by distillation to obtain a clear liquid.
Aplicaciones Científicas De Investigación
2-Bromo-4-ethylbenzaldehyde has been used in a number of scientific research applications. It has been used as a fluorescent dye for imaging and detecting proteins and other molecules. It has also been used as a catalyst in organic reactions, as a flame retardant, and as a reagent in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of polymers and as a building block in the synthesis of other organic compounds.
Safety and Hazards
2-Bromo-4-ethylbenzaldehyde is classified under GHS07 for safety . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-bromo-4-ethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXROIANNXWGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
